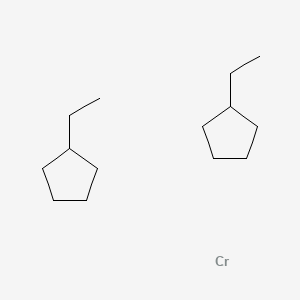![molecular formula C22H22O8 B15285638 (10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Podophyllotoxin is a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of plants belonging to the Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum Royle (Barberry family) . It is known for its potent antimitotic and antiviral properties, making it a valuable compound in both traditional and modern medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Podophyllotoxin can be synthesized through various chemical routes. One common method involves the selective cleavage of ring A through Schreier’s method and the modified-Schreier method . These methods, however, often result in compounds that are biologically less active than podophyllotoxin itself.
Industrial Production Methods
Industrial production of podophyllotoxin typically involves extraction from natural sources. The rhizomes of Podophyllum peltatum and Sinopodophyllum hexandrum Royle are harvested, dried, and then subjected to solvent extraction to isolate podophyllotoxin . Advances in biotechnology have also explored the microbial production of podophyllotoxin, offering a renewable and potentially more sustainable source .
Análisis De Reacciones Químicas
Types of Reactions
Podophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include various derivatives of podophyllotoxin, such as epipodophyllotoxin and deoxypodophyllotoxin . These derivatives often exhibit different biological activities and are used in the development of new therapeutic agents .
Aplicaciones Científicas De Investigación
Podophyllotoxin has a wide range of scientific research applications:
Chemistry: It serves as a lead compound for the synthesis of various derivatives with enhanced biological activities.
Medicine: It is employed in the treatment of genital warts and molluscum contagiosum.
Industry: Podophyllotoxin and its derivatives are used in the development of antiviral and anticancer drugs.
Mecanismo De Acción
Comparación Con Compuestos Similares
Podophyllotoxin is often compared with its derivatives and congeners, such as etoposide and teniposide . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications . Etoposide, for instance, is widely used in chemotherapy due to its superior anticancer activity .
List of Similar Compounds
- Etoposide
- Teniposide
- Epipodophyllotoxin
- Deoxypodophyllotoxin
Podophyllotoxin stands out due to its natural occurrence and its role as a precursor for the synthesis of various therapeutic agents .
Propiedades
Fórmula molecular |
C22H22O8 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
(5R,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13?,18-,19?,20+/m1/s1 |
Clave InChI |
YJGVMLPVUAXIQN-RWPMSNGHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3C(COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
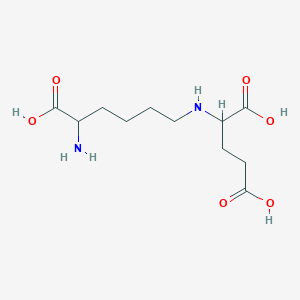
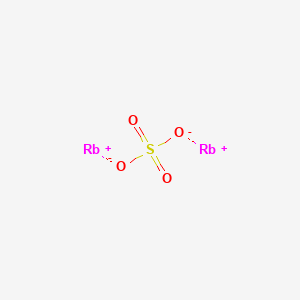
![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)
![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
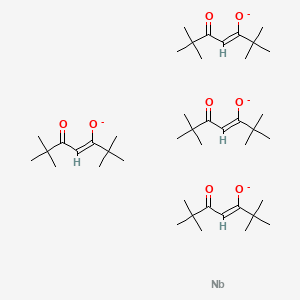

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)
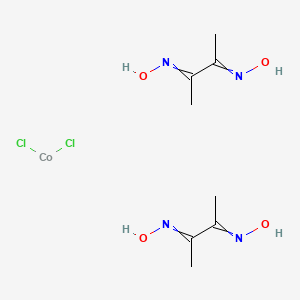
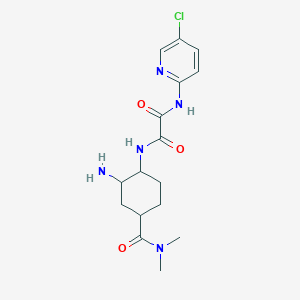
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
